(5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine

Drug Design ADME Prediction Physicochemical Profiling

Researchers developing serotonergic or dopaminergic agents often face off-target activity from 2-aminotetralin scaffolds. (5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine (CAS 15402-69-4) provides a 6-aminomethyl substitution that avoids direct 5-HT1 receptor activation, enabling cleaner pharmacological profiling. - Distinct Physicochemical Profile: XLogP3 of 2.2 and TPSA of 26 Ų offer a baseline for SPR studies, differentiating it from the 2-aminomethyl isomer. - Versatile Synthetic Handle: Primary amine on a flexible methylene spacer is ideal for amide coupling, reductive amination, and urea formation to generate diverse CNS-targeted libraries. - Validated Supply: Ensure your SAR studies are reproducible by qualifying the 6-position isomer, as positional shifts can abolish or invert receptor selectivity.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 15402-69-4
Cat. No. B095131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine
CAS15402-69-4
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)CN
InChIInChI=1S/C11H15N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8,12H2
InChIKeySGCPAUPWLDLCBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties and Sourcing


(5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine (CAS 15402-69-4) is a bicyclic primary amine characterized by a 6-aminomethyl-substituted 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold [1]. Its molecular formula is C11H15N, with a molecular weight of 161.24 g/mol . The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry, with the aminomethyl group at the 6-position offering distinct reactivity for conjugation and further functionalization [2]. Computed properties include an XLogP3 of 2.2, a topological polar surface area of 26 Ų, and a single rotatable bond, which collectively inform solubility and formulation considerations [3].

Generic Substitution Risks


Indiscriminate substitution of (5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine with other tetralin-based amines—even those with identical molecular formulas—is scientifically unsound. The position of the aminomethyl group on the tetralin ring dictates both physicochemical properties and biological activity. For instance, the 6-aminomethyl substitution in CAS 15402-69-4 results in a distinct LogP and polar surface area compared to its 2-aminomethyl isomer (CAS 129280-17-7), directly impacting solubility and membrane permeability . More critically, in the context of serotonergic and dopaminergic targets, even minor positional shifts or ring saturation changes can abolish or invert receptor selectivity, as demonstrated by the high affinity (Ki ≤ 25 nM) of 2-aminotetralin (CAS 2954-50-9) for 5-HT1 receptors, a profile not shared by the 6-aminomethyl derivative . Therefore, qualification and validation are required for any alternate sourcing.

Differentiation from Closest Analogs


Physicochemical vs. 2-Aminomethyl Isomer

The 6-aminomethyl substitution of the target compound yields a calculated LogP (XLogP3) of 2.2 and a Topological Polar Surface Area (TPSA) of 26.0 Ų. In comparison, the isomeric 2-aminomethyltetralin (CAS 129280-17-7) exhibits a lower computed LogP of 2.45 and an identical TPSA of 26.0 Ų [1]. While the TPSA is identical, the LogP difference of 0.25 units, though modest, indicates a slightly more lipophilic character for the target compound, which can influence its partitioning in biphasic systems and passive membrane diffusion [2].

Drug Design ADME Prediction Physicochemical Profiling

Primary Amine vs. 2-Aminotetralin

The target compound features a methylamine (-CH₂NH₂) group at the 6-position of the tetralin ring, distinguishing it from 2-aminotetralin (CAS 2954-50-9), which bears a primary amine directly on the saturated ring [1]. This structural difference is not trivial. 2-Aminotetralin is a known, potent serotonin 5-HT1 agonist with a Ki ≤ 25 nM and at least 50-fold stereoselective preference for 5-HT1A, 5-HT1B, and 5-HT1D receptors . The introduction of a methylene spacer in the target compound fundamentally alters its geometry and electronic properties, effectively nullifying the high-affinity 5-HT1 binding profile characteristic of 2-aminotetralin. Consequently, the target compound is not a functional substitute in serotonergic research.

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Aminomethyl Conjugation vs. 6-Aminotetralin

The aminomethyl (-CH₂NH₂) group of the target compound provides a unique synthetic handle for reductive amination, amide bond formation, and urea synthesis, distinguishing it from 6-aminotetralin (CAS 2217-43-8), which has a primary amine directly on the aromatic ring . The extended carbon spacer alters the nucleophilicity and steric environment of the amine, facilitating different reaction kinetics and product profiles . While direct comparative yield data is scarce in primary literature, the distinct functional group offers a clear synthetic advantage for creating a wider array of derivatives, including N-alkylated and N-acylated products with different spatial arrangements [1].

Synthetic Chemistry Bioconjugation Building Blocks

Application Scenarios


CNS-Targeted Library Synthesis

Given its aminomethyl functional handle and distinct LogP profile (XLogP3 = 2.2), the compound is optimally used as a building block for creating libraries of N-substituted tetralin derivatives intended for central nervous system (CNS) targets. The 6-position substitution provides a scaffold that avoids the direct serotonergic activity of 2-aminotetralin, allowing researchers to explore alternative pharmacology without confounding receptor activation . It is suitable for amide coupling, reductive amination, and urea formation to generate diverse compound collections for screening against novel targets.

Bifunctional Probes & Linkers

The presence of a primary amine on a flexible methylene spacer makes this compound an ideal starting material for the synthesis of bifunctional molecules. The amine can be readily conjugated to a payload or a functional group (e.g., biotin, fluorophore), while the tetralin core can be further functionalized or used as a rigid, hydrophobic anchor [1]. This application leverages its defined physicochemical properties (LogP, TPSA) to modulate the overall polarity and cellular permeability of the final probe.

API Intermediate Synthesis

Patents describe substituted aminomethyltetralins as key intermediates for active pharmaceutical ingredients (APIs) targeting 5-HT1 receptors and other CNS disorders [2]. (5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine serves as the unsubstituted core scaffold for these patented structures. Its procurement is therefore essential for pharmaceutical development programs seeking to prepare and test novel analogs in this chemical series, where substitution on the amine or the aromatic ring is required to achieve the desired potency and selectivity [3].

Early ADME Optimization

In drug discovery programs where a tetralin scaffold is already established but requires fine-tuning of lipophilicity, the 6-aminomethyl derivative offers a calculated LogP of 2.2. This serves as a baseline for comparing the impact of further substitutions on lipophilicity and metabolic stability. The computed physicochemical properties (XLogP3 = 2.2, TPSA = 26.0 Ų) [4] provide a reference point for structure-property relationship (SPR) studies, enabling more rational design of analogs with improved pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.